molecular formula C7H14F6N2O5S2 B1440963 Choline bis(trifluoromethylsulfonyl)imde CAS No. 827027-25-8

Choline bis(trifluoromethylsulfonyl)imde

Cat. No. B1440963
M. Wt: 384.3 g/mol
InChI Key: XFXJXURAALDGSW-UHFFFAOYSA-N
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Description

Choline bis(trifluoromethylsulfonyl)imde is a type of ionic liquid . It has been used in various applications, including as an extractant for phenolic compounds and as a component in carbon/carbon capacitors .


Molecular Structure Analysis

The molecular formula of Choline bis(trifluoromethylsulfonyl)imde is C7H14F6N2O5S2 . Its structure includes a choline cation and a bis(trifluoromethylsulfonyl)imide anion . The crystal structure of this compound has been studied .


Chemical Reactions Analysis

Choline bis(trifluoromethylsulfonyl)imde has been used in the extraction of phenolic compounds . It has also been used in the construction of carbon/carbon capacitors . The specific chemical reactions involving this compound are not detailed in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of Choline bis(trifluoromethylsulfonyl)imde include a molecular weight of 384.3 g/mol . The compound is a component of ionic liquids, which are known for their unique properties such as low volatility and high thermal stability .

Scientific Research Applications

1. Application in Natural Rubber Composites

  • Summary of Application : Choline bis(trifluoromethylsulfonyl)imide (TFSI) is used to fine-tune the cure characteristics and physico-chemical properties of elastomer composites based on a biodegradable natural rubber (NR) matrix .
  • Methods of Application : Ionic liquids (ILs) with TFSI anion and different cations, such as alkylpyrrolidinium, alkylammonium, and alkylsulfonium cations, were applied to increase the efficiency of sulfur vulcanization and to improve the performance of NR composites .
  • Results or Outcomes : Pyrrolidinium and ammonium ILs effectively supported the vulcanization, reducing the optimal vulcanization time and temperature of NR compounds and increasing the crosslink density of the vulcanizates. Consequently, vulcanizates with these ILs exhibited higher tensile strength than the benchmark without IL .

2. Application in Perovskite Solar Cells

  • Summary of Application : Alkylammonium bis(trifluoromethylsulfonyl)imide is used as a dopant in the hole-transporting layer for efficient and stable perovskite solar cells .
  • Methods of Application : Various alkylammoniums (from butyl to decyl) and bis(trifluoromethylsulfonyl)imide are used as a dopant and surface passivator for highly efficient and stable perovskite solar cells and modules .
  • Results or Outcomes : Highly efficient and stable perovskite solar cells are fabricated with a maximum power conversion efficiency (PCE) of 23.34%, due to reduced non-radiative recombination and better charge extraction .

3. Application in Electrochemical Double Layer Capacitors

  • Summary of Application : Choline bis(trifluoromethylsulfonyl)imide is used in aqueous electrolytes for low-temperature operation of electrochemical double layer capacitors (EDLCs) .

4. Application in Lithium-Ion Batteries

  • Summary of Application : Choline bis(trifluoromethylsulfonyl)imide improves the electrochemical activity of lithium-ion batteries . Due to their diversity in application, these TFSA − ions have the capability of enhancing the properties of lithium-ion batteries .
  • Results or Outcomes : Upon adding organic electrolytes such as ethylene carbonate, dimethyl carbonate or diethyl carbonate to these ionic liquids, there has been significant improvement in the conductivity as well as on the operative voltage of the cell .

5. Application in Pharmaceutical and Biomedical Applications

  • Summary of Application : Choline bis(trifluoromethylsulfonyl)imide-based ionic liquids are used as recyclable reaction media for the esterification of curcumin, obtaining curcumin diacetate without the use of additional solvents .

6. Application in Ionic Conductivity and Stability

  • Summary of Application : Choline bis(trifluoromethylsulfonyl)imide can serve as a solvent, electrolyte, or reaction medium in processes requiring ionic conductivity and stability .

Safety And Hazards

The safety data sheet for Choline bis(trifluoromethylsulfonyl)imde provides information on its hazards and safety precautions . It is recommended to use personal protective equipment when handling this compound and to seek medical attention if exposure occurs .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;2-hydroxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO.C2F6NO4S2/c1-6(2,3)4-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7H,4-5H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXJXURAALDGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F6N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047922
Record name Choline bis(trifluoromethylsulfonyl)imde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Choline bis(trifluoromethylsulfonyl)imde

CAS RN

827027-25-8
Record name Choline bis(trifluoromethylsulfonyl)imde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Dean, D Penley, YY Lee… - The Journal of …, 2022 - ACS Publications
Electrolytes consisting of choline (Ch) salts with acetate (Ac) and oxalate (Ox) anions were studied in mixtures with ethylene glycol (EG), in comparison to chloride (Cl)- and bis(…
Number of citations: 2 pubs.acs.org

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